

Methyl 3-(morpholin-4-ylmethyl)benzoate chemical properties

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Compound of Interest

Methyl 3-(morpholin-4ylmethyl)benzoate

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Technical Guide: Methyl 3-(morpholin-4-ylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and a discussion of the potential biological relevance of **Methyl 3-(morpholin-4-ylmethyl)benzoate**. Due to the limited publicly available data on this specific molecule, some information is presented based on analogous compounds and established chemical principles.

Chemical Properties

Methyl 3-(morpholin-4-ylmethyl)benzoate is an organic compound featuring a central benzene ring substituted with a methyl ester group and a morpholinomethyl group at the metaposition.

Quantitative Data Summary

A summary of the available quantitative data for **Methyl 3-(morpholin-4-ylmethyl)benzoate** is presented in Table 1. It is important to note that experimentally determined physical properties such as melting point, boiling point, and solubility are not widely reported in the literature.



Property	Value	Source
CAS Number	190660-95-8	Chemical Supplier Catalogs[1]
Molecular Formula	C13H17NO3	Acmec Biochemical[2]
Molecular Weight	235.28 g/mol	Acmec Biochemical[2]
SMILES	O=C(OC)C1=CC=CC(CN2CC OCC2)=C1	BLD Pharm[3]
InChI	InChI=1S/C13H17NO3/c1-16- 13(15)12-4-2-3-11(9-12)10-14- 5-7-17-8-6-14/h2-4,9H,5- 8,10H2,1H3	Acmec Biochemical[2]
InChIKey	YLFWRCNFZKUNOE- UHFFFAOYSA-N	Acmec Biochemical[2]

Safety and Handling

Hazard information for **Methyl 3-(morpholin-4-ylmethyl)benzoate** indicates that it is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols: Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-(morpholin-4-ylmethyl)benzoate** is not readily available in published literature, a plausible and efficient synthetic route can be proposed based on standard organic chemistry transformations. The most likely method involves the nucleophilic substitution of a benzylic halide with morpholine.

Proposed Synthetic Pathway: Nucleophilic Substitution

This proposed synthesis starts from the commercially available Methyl 3-(bromomethyl)benzoate. The reaction involves the displacement of the bromide by the secondary amine, morpholine, which acts as a nucleophile.

Reaction:



Detailed Methodology:

Methyl 3-(bromomethyl)benzoate + Morpholine → **Methyl 3-(morpholin-4-ylmethyl)benzoate**

- Reaction Setup: To a solution of Methyl 3-(bromomethyl)benzoate (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add morpholine (2.2 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 equivalents). The excess morpholine acts as both a nucleophile and a scavenger for the HBr byproduct, while potassium carbonate neutralizes the acid formed.
- Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to 50-60 °C to expedite the reaction.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography
 (TLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The
 filtrate is then concentrated under reduced pressure to remove the solvent. The residue is
 taken up in a water-immiscible organic solvent like ethyl acetate and washed with water and
 brine to remove any remaining salts and excess morpholine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure **Methyl 3-(morpholin-4-ylmethyl)benzoate**.

Alternative Synthetic Pathway: Reductive Amination

An alternative route would be the reductive amination of Methyl 3-formylbenzoate with morpholine.

Reaction:

Methyl 3-formylbenzoate + Morpholine --[Reducing Agent]--> **Methyl 3-(morpholin-4-ylmethyl)benzoate**

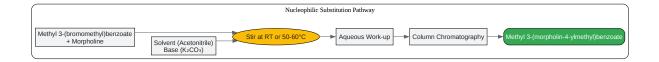
Detailed Methodology:



- Imine Formation: Methyl 3-formylbenzoate (1.0 equivalent) and morpholine (1.2 equivalents) are dissolved in a suitable solvent like methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion.
- Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.
- Reaction Conditions: The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.
- Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Logical and Experimental Workflows

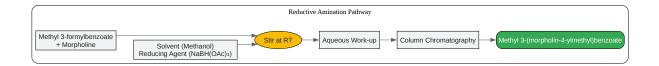
The following diagrams illustrate the proposed synthetic workflows.



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Proposed Nucleophilic Substitution Workflow





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Proposed Reductive Amination Workflow

Biological Activity and Potential Applications

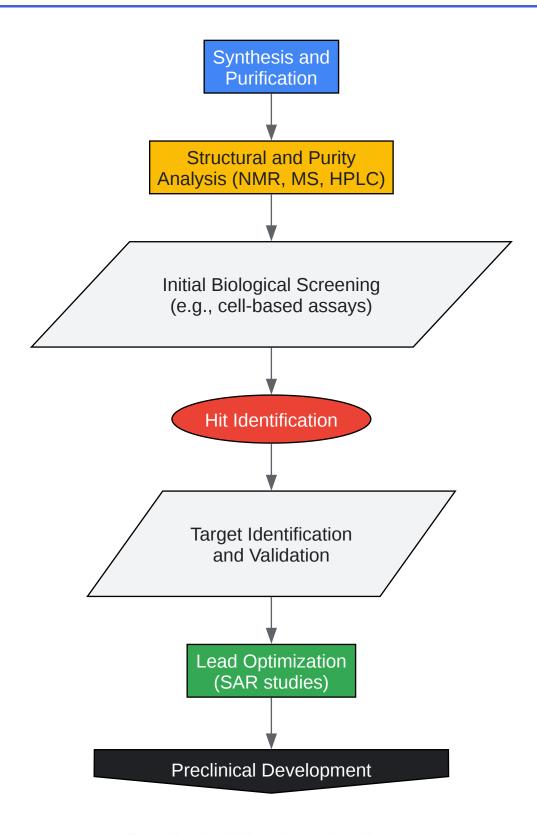
There is currently no specific published data on the biological activity or pharmacological profile of **Methyl 3-(morpholin-4-ylmethyl)benzoate**. However, the morpholine moiety is a common functional group in many biologically active compounds and approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.

A recent study on 3-(morpholinomethyl)benzofuran derivatives, which share a similar structural motif, has shown potent antitumor activity against non-small cell lung cancer cell lines. These compounds were found to be effective inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. This suggests that substituting the benzofuran core with a benzoate may also yield compounds with interesting biological activities, potentially in the area of oncology.

The broader class of benzoate derivatives has been investigated for a range of biological effects, including antimicrobial and enzyme inhibitory activities. For instance, sodium benzoate has been shown to affect the function of polymorphonuclear leukocytes and upregulate ciliary neurotrophic factor, indicating potential immunomodulatory and neurotrophic properties.[2][4]

Given the lack of direct evidence, the biological role of **Methyl 3-(morpholin-4-ylmethyl)benzoate** remains speculative. Further research and biological screening are necessary to elucidate its potential as a therapeutic agent. The logical progression for future research is depicted below.





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References

- 1. inter-chem.pl [inter-chem.pl]
- 2. Effect of sodium benzoate on polymorphonuclear leukocyte function PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndpharmabiotech.net [ndpharmabiotech.net]
- 4. Sodium Benzoate, a Metabolite of Cinnamon and a Food Additive, Upregulates Ciliary Neurotrophic Factor in Astrocytes and Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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